molecular formula C7H13NO B12905477 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol CAS No. 743438-31-5

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol

Cat. No.: B12905477
CAS No.: 743438-31-5
M. Wt: 127.18 g/mol
InChI Key: ZTYGFHUOXIWCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Azabicyclo[310]hexan-3-yl)ethanol is a bicyclic compound that features a nitrogen atom within its structure, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalability of the aforementioned synthetic routes suggests potential for industrial application. The palladium-catalyzed cyclopropanation method, in particular, is practical for gram-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azabicyclo[310]hexan-3-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

743438-31-5

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanol

InChI

InChI=1S/C7H13NO/c9-2-1-8-4-6-3-7(6)5-8/h6-7,9H,1-5H2

InChI Key

ZTYGFHUOXIWCQY-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.